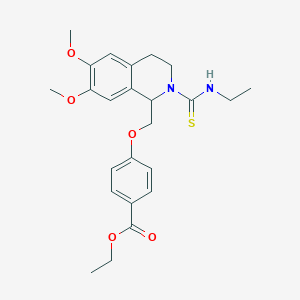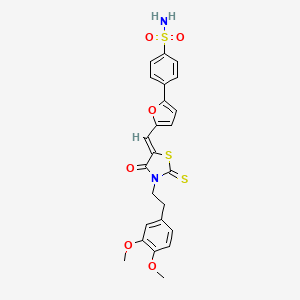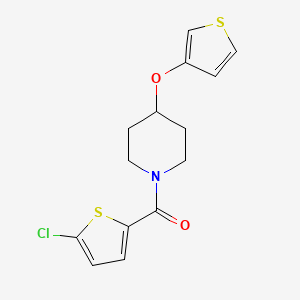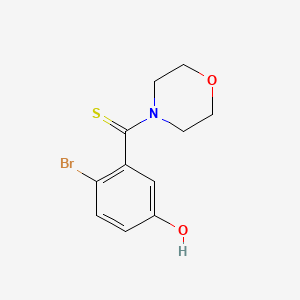
(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione, also known as BHMt, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BHMt is a thiol-based reagent that is used as a reducing agent and a source of thiyl radicals.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications: Enzyme Inhibition
(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione: derivatives have been intensely researched for their potential pharmaceutical applications. They are known to inhibit the activity of enzymes such as MGL (monoacylglycerol lipase) and FAAH (fatty acid amide hydrolase) . These enzymes catalyze the degradation of endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG), which play a role in managing physiological phenomena including anxiety, pain, and neurodegenerative diseases like Alzheimer’s .
Tuberculosis Treatment: Mycobacterium tuberculosis Inhibition
Another significant application is in the treatment of tuberculosis (TB). Morpholino thiophenes, which share a similar structural motif with (2-Bromo-5-hydroxyphenyl)(morpholino)methanethione , have been identified as novel inhibitors of Mycobacterium tuberculosis . They target the QcrB , a subunit of the menaquinol cytochrome c oxidoreductase, which is essential for the bacterium’s oxygen-dependent respiration .
Crystallography: Structural Analysis
The compound’s crystal structure has been analyzed, revealing that it crystallizes in the monoclinic space group P21/n. The morpholine ring adopts a chair conformation, and the carboxylic acid group is slightly bent from the benzene ring mean plane. This structure forms dimers through O—H…O hydrogen bonds and is stabilized by C—H…S and C—H…O interactions . This detailed structural information is crucial for understanding the compound’s interactions at the molecular level.
Chemical Synthesis: Novel Compound Creation
The synthesis of new phenyl(morpholino)methanethione derivatives, including (2-Bromo-5-hydroxyphenyl)(morpholino)methanethione , is an area of active research. These compounds are synthesized for various applications, including those mentioned above, and their novel structures offer unique properties for exploration .
Material Science: Molecular Sheets Formation
The compound’s ability to form molecular sheets with distinct angles between their mean planes can be utilized in material science. These sheets’ cohesion is maintained by various intermolecular interactions, which could be beneficial in designing new materials with specific mechanical properties .
Analytical Chemistry: Intermolecular Interaction Study
The compound’s crystal structure provides a basis for studying intermolecular interactions. Researchers can use this information to analyze the behavior of similar compounds in different environments, which is valuable in the field of analytical chemistry .
Biochemistry: Endocannabinoid System Research
Given its role in inhibiting enzymes that degrade endocannabinoids, (2-Bromo-5-hydroxyphenyl)(morpholino)methanethione can be used in biochemistry research to study the endocannabinoid system. This research can lead to a better understanding of how endocannabinoids influence various biological processes .
Drug Design: Targeted Therapy Development
The compound’s inhibitory effects on specific enzymes make it a candidate for targeted therapy development. By understanding its mechanism of action, researchers can design drugs that specifically target pathological processes without affecting normal physiological functions .
Eigenschaften
IUPAC Name |
(2-bromo-5-hydroxyphenyl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2S/c12-10-2-1-8(14)7-9(10)11(16)13-3-5-15-6-4-13/h1-2,7,14H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEFWHXZINCEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=C(C=CC(=C2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(4-Methoxy-phenyl)-4-methyl-2,5-dioxo-imidazolidin-1-yl]-acetic acid](/img/structure/B2861552.png)
![[1-(Oxan-2-yl)cyclobutyl]methanol](/img/structure/B2861553.png)

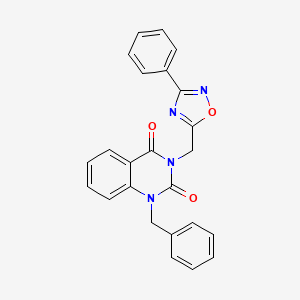
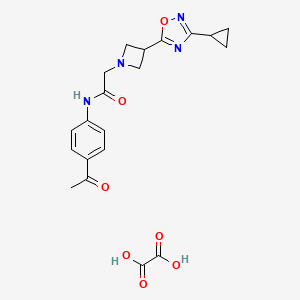
![2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2861559.png)
![N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride](/img/structure/B2861560.png)
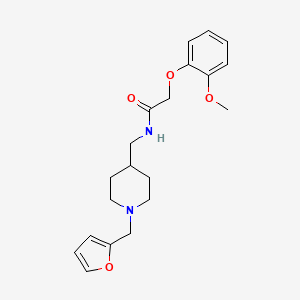
![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2861568.png)
